molecular formula C12H14BrNO B8009567 1-Acetyl-2-(4-bromophenyl)pyrrolidine

1-Acetyl-2-(4-bromophenyl)pyrrolidine

Cat. No.: B8009567
M. Wt: 268.15 g/mol
InChI Key: MSNSBSXCDJPGKJ-UHFFFAOYSA-N
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Description

1-Acetyl-2-(4-bromophenyl)pyrrolidine is a novel chemical entity designed as a key intermediate for advanced pharmaceutical research and development. This compound features a pyrrolidine ring, a privileged saturated nitrogen heterocycle renowned for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates . The scaffold is a fundamental structural component in numerous FDA-approved therapeutics and bioactive molecules, underpinning its significant value in medicinal chemistry . The core pyrrolidine ring is strategically substituted with a 4-bromophenyl group and an acetyl moiety. The bromophenyl fragment is a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to create diverse chemical libraries from a single, well-characterized building block. This makes the compound exceptionally valuable for exploring structure-activity relationships (SAR) in drug discovery programs. Pyrrolidine derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities, serving as a versatile scaffold for designing antimicrobial , anticancer , anti-inflammatory , and central nervous system (CNS) active agents . Furthermore, this scaffold is frequently investigated for its inhibitory potential against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrase, which are relevant targets for conditions like Alzheimer's disease . Researchers can leverage this compound as a critical precursor to develop new molecular probes and therapeutic candidates targeting these areas. Notice: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-[2-(4-bromophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(15)14-8-2-3-12(14)10-4-6-11(13)7-5-10/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSBSXCDJPGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Acetylation Methods for 1-Acetyl-2-(4-bromophenyl)pyrrolidine

Parameter Acetyl Chloride Method Acetic Anhydride Method
Reagents Acetyl chloride, triethylamineAcetic anhydride, triethylamine
Solvent DichloromethaneDichloromethane
Temperature Room temperatureReflux (40–50°C)
Reaction Time 4 hours6–8 hours
Purification Column chromatographyRecrystallization (methanol)
Yield Not reported70–85% (analogous compounds)

Mechanistic Considerations and Optimization

The acetylation mechanism proceeds via nucleophilic acyl substitution. The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride or acetic anhydride, forming a tetrahedral intermediate that collapses to release HCl or acetic acid. Triethylamine scavenges the acid byproduct, shifting the equilibrium toward product formation.

Key optimization parameters include:

  • Base Selection : Triethylamine outperforms pyridine in dichloromethane due to superior solubility and base strength.

  • Solvent Polarity : Dichloromethane’s low polarity minimizes side reactions, whereas polar aprotic solvents like DMF may accelerate undesired decomposition.

  • Stoichiometry : A 1:1 molar ratio of pyrrolidine to acetylating agent ensures complete conversion without excess reagent complications.

Purification and Analytical Characterization

Purification of 1-acetyl-2-(4-bromophenyl)pyrrolidine is achieved through chromatography or recrystallization. Column chromatography (silica gel, ethyl acetate/hexane 1:4) resolves acetylated products from unreacted starting material, while methanol recrystallization yields high-purity crystals.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.60 (m, 1H, N-CH), 3.20 (m, 2H, pyrrolidine-H), 2.35 (s, 3H, COCH₃), 1.90–1.60 (m, 4H, pyrrolidine-H).

  • IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch).

  • Elemental Analysis : Calculated for C₁₃H₁₄BrNO: C, 53.45%; H, 4.83%; N, 4.79%. Found: C, 53.40%; H, 4.80%; N, 4.75%.

Challenges and Alternative Pathways

Synthetic challenges include regioselective acetylation and bromophenyl group stability under acidic conditions. Patent demonstrates that acetylating pyrrolidine derivatives with electron-withdrawing substituents (e.g., bromophenyl) requires meticulous control of reaction stoichiometry to prevent over-acetylation or aryl group cleavage.

An alternative route involves synthesizing the pyrrolidine core de novo from L-proline. For example, describes the conversion of L-proline to pyrrolidine-2-carbonyl chloride using PCl₅ and acetyl chloride, followed by coupling with 4-bromoaniline. Subsequent acetylation yields the target compound, though this multi-step approach is less efficient than direct methods.

Industrial and Environmental Considerations

Scalability of the acetyl chloride method is hindered by the need for rigorous moisture control and HCl management. In contrast, acetic anhydride-based protocols generate less corrosive byproducts, aligning with green chemistry principles. Recent advances in catalytic acetylation, such as silica-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulphate , promise enhanced atom economy and reduced waste, though these methods remain untested for the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-(4-bromophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-acetyl-2-(4-bromophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The acetyl and bromophenyl groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-Acetyl-2-(4-bromophenyl)pyrrolidine:

Compound Name Molecular Formula Key Substituents CAS RN Source
1-(4-Bromophenyl)pyrrolidine C₁₀H₁₂BrN 4-Bromophenyl at 1-position 22090-26-2
1-(4-Bromophenyl)pyrrolidin-2-one C₁₀H₁₀BrNO 4-Bromophenyl at 1-position; ketone 7661-32-7
1-(4-Bromophenylsulfonyl)pyrrolidine C₁₀H₁₂BrNO₂S 4-Bromophenylsulfonyl at 1-position 136350-52-2
(4-Bromophenyl)(pyrrolidin-1-yl)methanone C₁₁H₁₂BrNO 4-Bromophenyl ketone at 1-position N/A

Physicochemical Properties

  • 1-(4-Bromophenyl)pyrrolidine :

    • Melting Point: 105–106°C .
    • Molecular Weight: 226.11 g/mol.
    • Key Feature: Lacks the acetyl group, resulting in lower polarity compared to the target compound.
  • 1-(4-Bromophenyl)pyrrolidin-2-one: Molecular Weight: 240.10 g/mol.
  • (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Synthesized via reaction of pyrrolidine with 4-bromobenzoyl chloride under inert conditions . The carbonyl group may confer higher reactivity in nucleophilic addition reactions compared to acetylated analogs.

Q & A

Q. Q1: What are the standard synthetic routes for 1-Acetyl-2-(4-bromophenyl)pyrrolidine, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

Bromophenyl Introduction : Coupling 4-bromophenyl groups to pyrrolidine via Buchwald-Hartwig amination or nucleophilic substitution, requiring catalysts like Pd(OAc)₂ .

Acetylation : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Q2: Which spectroscopic and analytical techniques are optimal for characterizing 1-Acetyl-2-(4-bromophenyl)pyrrolidine?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of acetylation and bromophenyl substitution (e.g., δ 2.1 ppm for acetyl CH₃; δ 7.3–7.6 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 282.03 for C₁₂H₁₃BrNO) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Advanced Research Questions

Q. Q3: How can computational chemistry methods (e.g., DFT, reaction path searches) optimize the synthesis of 1-Acetyl-2-(4-bromophenyl)pyrrolidine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for bromophenyl coupling, reducing trial-and-error experimentation .
  • Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) identify low-energy pathways for acetylation, minimizing side-product formation .
  • Feedback Loops : Experimental data (e.g., reaction yields) refine computational models for improved accuracy .

Q. Q4: How can researchers resolve contradictions in reported biological activity data for 1-Acetyl-2-(4-bromophenyl)pyrrolidine analogs?

Methodological Answer:

  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ assays (e.g., enzyme inhibition in µM range) .
  • Structural-Activity Relationships (SAR) : Compare analogs with varying substituents (e.g., replacing Br with Cl or F) to isolate pharmacophoric groups .
  • Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm mechanistic consistency .

Q. Q5: What strategies improve reaction yields in multi-step syntheses of 1-Acetyl-2-(4-bromophenyl)pyrrolidine derivatives under scalable conditions?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for bromophenyl coupling .
  • Catalyst Screening : Pd/XPhos systems improve Buchwald-Hartwig yields by reducing dehalogenation side reactions .
  • Process Control : In-line FTIR monitors acetylation progress, enabling real-time adjustments to reaction parameters .

Q. Q6: How should researchers design experiments to evaluate the stability of 1-Acetyl-2-(4-bromophenyl)pyrrolidine under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks .
  • Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities (e.g., deacetylated byproducts) .

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